molecular formula C10H5FN2 B13940405 8-Fluoro-6-isoquinolinecarbonitrile

8-Fluoro-6-isoquinolinecarbonitrile

Cat. No.: B13940405
M. Wt: 172.16 g/mol
InChI Key: OKKHNUWFJFHDOK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-6-isoquinolinecarbonitrile typically involves the introduction of a fluorine atom into the isoquinoline ring. One common method is the direct fluorination of isoquinoline derivatives using electrophilic fluorinating agents. Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring .

Industrial Production Methods: Industrial production of fluorinated isoquinolines often employs large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process may also involve catalytic methods to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-6-isoquinolinecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Fluoro-6-isoquinolinecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-6-isoquinolinecarbonitrile involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The compound may inhibit key enzymes or disrupt cellular pathways, resulting in its observed effects .

Comparison with Similar Compounds

  • 5-Fluoroisoquinolinecarbonitrile
  • 6-Fluoroisoquinolinecarbonitrile
  • 7-Fluoroisoquinolinecarbonitrile

Comparison: 8-Fluoro-6-isoquinolinecarbonitrile is unique due to the specific position of the fluorine atom on the isoquinoline ring. This positioning can influence its reactivity and biological activity compared to other fluorinated isoquinolines. For example, the fluorine atom at the 8-position may result in different electronic effects and steric interactions, leading to distinct chemical and biological properties .

Properties

Molecular Formula

C10H5FN2

Molecular Weight

172.16 g/mol

IUPAC Name

8-fluoroisoquinoline-6-carbonitrile

InChI

InChI=1S/C10H5FN2/c11-10-4-7(5-12)3-8-1-2-13-6-9(8)10/h1-4,6H

InChI Key

OKKHNUWFJFHDOK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C(C=C(C=C21)C#N)F

Origin of Product

United States

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